N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group, an acetamidophenyl group, and a dihydrobenzopyran ring system
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzopyran ring with a chlorophenyl group using a chlorinating agent.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group is introduced through an acylation reaction, where an acetamide derivative reacts with the benzopyran intermediate.
Final Coupling: The final step involves coupling the intermediates to form the target compound under specific reaction conditions, such as controlled temperature and pH.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-ACETAMIDOPHENYL)-3-(4-CHLOROPHENYL)UREA: This compound shares structural similarities but differs in the presence of a urea group instead of the benzopyran ring.
Benzopyran Derivatives: Other benzopyran derivatives may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenyl Compounds: Compounds with chlorophenyl groups may exhibit similar reactivity but differ in their overall structure and applications.
The uniqueness of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H19ClN2O4 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-14(28)26-19-7-9-20(10-8-19)27-23(29)16-4-11-21-17(12-16)13-22(31-24(21)30)15-2-5-18(25)6-3-15/h2-12,22H,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
XILABHKMBLMNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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